1-Desmethyl-2-methylpropyl Amorolfine

Description

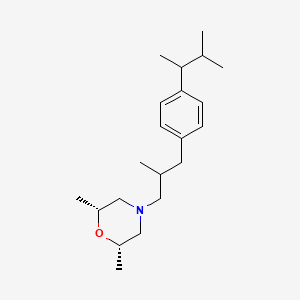

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H35NO |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]propyl]morpholine |

InChI |

InChI=1S/C21H35NO/c1-15(2)19(6)21-9-7-20(8-10-21)11-16(3)12-22-13-17(4)23-18(5)14-22/h7-10,15-19H,11-14H2,1-6H3/t16?,17-,18+,19? |

InChI Key |

FVSQRXVLXYEZIE-FXSDRFNOSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |

Origin of Product |

United States |

Contextualization As a Chemical Analog of Amorolfine

1-Desmethyl-2-methylpropyl Amorolfine (B1665469) is primarily recognized as a significant impurity and analog of Amorolfine. pharmaffiliates.comchemicalbook.com It is listed in the European Pharmacopoeia (EP) as "Amorolfine EP Impurity I," highlighting its regulatory relevance in the quality assessment of Amorolfine drug products. lgcstandards.com The structural similarity between the two compounds is precise, with 1-Desmethyl-2-methylpropyl Amorolfine being a variant of the parent drug. This relationship necessitates its synthesis and characterization as a reference standard for analytical purposes. synzeal.com

As an analog, its presence in Amorolfine synthesis batches must be monitored and controlled. Chemical suppliers provide this compound as a certified reference material, enabling pharmaceutical manufacturers to accurately identify and quantify its levels in their products. lgcstandards.com The synthesis of this analog often involves intermediates such as 2-Methyl-3-(4-(3-methylbutan-2-yl)phenyl)propan-1-ol and 4-(1,2-Dimethylpropyl)benzaldehyde. chemicalbook.comchemicalbook.comcymitquimica.com

Below is a data table comparing the fundamental properties of Amorolfine and its analog, this compound.

| Property | Amorolfine | This compound (Amorolfine EP Impurity I) |

| IUPAC Name | (±)-(2R,6S)-rel-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine | (2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]propyl]morpholine |

| CAS Number | 78613-35-1 (free base) | 67468-13-7 |

| Molecular Formula | C21H35NO | C21H35NO |

| Molecular Weight | 317.51 g/mol | 317.51 g/mol |

| Primary Role | Active Pharmaceutical Ingredient (Antifungal) | Impurity / Analog Reference Standard |

This table is based on data from various chemical and pharmaceutical sources. chemicalbook.comlgcstandards.comnih.gov

Significance in the Study of Morpholine Derivatives

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive molecules and approved drugs. nih.gov This heterocyclic motif is valued for its favorable physicochemical properties, metabolic stability, and the ability to be synthetically incorporated with relative ease. nih.gov Morpholine derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ijprems.come3s-conferences.org

The study of compounds like 1-Desmethyl-2-methylpropyl Amorolfine (B1665469) contributes to a deeper understanding of the structure-activity relationships (SAR) within the morpholine class of antifungals. e3s-conferences.org By analyzing how a subtle structural modification—the specific isomeric form of the side chain—affects physicochemical properties and interactions with biological targets, researchers can gain insights for the design of new, more potent, or selective therapeutic agents. nih.gov The morpholine moiety is often crucial for a molecule's potency and pharmacokinetic profile, making the study of its derivatives a fertile ground for drug discovery. nih.gove3s-conferences.org

Overview of Research Domains for Analogs and Impurities in Drug Development

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable tools for the structural characterization of organic molecules like this compound. Each technique provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. Although specific NMR data for this compound is not widely published in publicly accessible literature, a theoretical analysis of its structure would anticipate a complex spectrum.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the morpholine (B109124) ring, the propyl chain, and the substituted phenyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be crucial for assigning each proton to its specific location in the molecule. Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom, further confirming the molecular skeleton.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₁H₃₅NO), the high-resolution mass spectrum would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure, as specific fragments are characteristic of certain structural motifs.

Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₃₅NO |

| Exact Mass | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and aromatic groups, as well as C-N and C-O stretching vibrations associated with the morpholine ring.

Anticipated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| Data not available | C-H (alkane) stretching |

| Data not available | C-H (aromatic) stretching |

| Data not available | C-N stretching |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise bond lengths, bond angles, and stereochemical details for this compound. However, this analysis is contingent on the ability to grow a suitable single crystal of the compound, and to date, no publicly available crystallographic data has been reported.

Chromatographic-Spectroscopic Coupling for Impurity Profiling

The combination of chromatographic separation with spectroscopic detection is a powerful approach for the identification and quantification of impurities in pharmaceutical substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile impurities. In the context of Amorolfine production, GC-MS would be instrumental in separating this compound from the active pharmaceutical ingredient and other related substances. The mass spectrometer then provides identification of the separated components based on their mass spectra. This is crucial for monitoring the purity of Amorolfine and ensuring that the levels of this and other impurities are within acceptable limits as defined by regulatory bodies.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, detection, identification, and quantification of chemical compounds in complex mixtures. Its high sensitivity and selectivity make it particularly suitable for the structural elucidation of molecules such as this compound. nih.govnih.gov The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with mass spectrometry, which measures the mass-to-charge ratio of ionized molecules, provides comprehensive qualitative and quantitative data. dtu.dk

In the analysis of this compound, LC-MS methodologies are tailored to achieve optimal separation from the parent drug, amorolfine, and other related impurities or metabolites. The selection of the appropriate LC column, mobile phase composition, and gradient elution program is critical for resolving these closely related structures. Reversed-phase chromatography is a commonly employed technique for compounds of this nature.

Following chromatographic separation, the analyte enters the mass spectrometer. The choice of ionization source is a crucial parameter. For molecules like amorolfine and its derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are typically preferred to minimize fragmentation and preserve the molecular ion, which is essential for determining the molecular weight.

Tandem mass spectrometry (MS/MS) plays a pivotal role in the structural confirmation of this compound. In this technique, the molecular ion of the compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a unique "fingerprint" of the molecule, offering valuable insights into its structural components. sapub.org The analysis of these fragment ions allows for the precise localization of structural modifications, such as the absence of a methyl group at the 1-position and the presence of a 2-methylpropyl group.

The high-resolution mass spectrometry (HRMS) capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers enable the determination of the elemental composition of the parent and fragment ions with high accuracy. researchgate.netnih.gov This level of precision is instrumental in confirming the identity of this compound and differentiating it from other potential isomers or isobaric compounds.

The data generated from LC-MS/MS experiments are processed using specialized software to extract and interpret the spectral information. The accurate mass measurements, retention time, and fragmentation patterns are all used in concert to unequivocally identify and characterize this compound.

A summary of typical LC-MS parameters that would be applied in the analysis of this compound is presented in the interactive data table below.

| Parameter | Specification | Purpose |

| Liquid Chromatography | ||

| Column | C18 reversed-phase | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Organic component of the mobile phase |

| Flow Rate | 0.2 - 0.5 mL/min | To ensure optimal separation and ionization |

| Injection Volume | 1 - 10 µL | Introduction of the sample into the LC system |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | High-resolution mass analysis |

| Scan Mode | Full Scan MS and Tandem MS (MS/MS) | To obtain molecular weight and fragmentation data |

| Collision Energy | Variable | To induce fragmentation for structural elucidation |

Strategies for the De Novo Synthesis of this compound

The de novo synthesis of this compound can be approached through several strategic disconnections, largely mirroring the established synthetic routes for amorolfine itself. The key variation lies in the introduction of the sec-amyl (1,2-dimethylpropyl) moiety on the phenyl ring, as opposed to the tert-amyl (1,1-dimethylpropyl) group present in amorolfine.

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the C-N bond of the morpholine ring. This leads to two key precursors: cis-2,6-dimethylmorpholine (B33440) (II) and a substituted propyl halide or sulfonate (III). The latter can be derived from the corresponding alcohol (IV), which, in turn, can be obtained from a substituted propenyl alcohol (V). The core of the synthesis then relies on the formation of the C-C bond between the phenyl ring and the propyl chain, which can be achieved through various methods, including a Grignard reaction or a Wittig-type reaction involving a suitable benzaldehyde (B42025) derivative (VI). The crucial precursor that distinguishes this synthesis from that of amorolfine is the sec-amylbenzene (VII), which serves as the starting point for the elaboration of the side chain.

Retrosynthetic Pathway:

Key Precursors:

| Precursor No. | Chemical Name | Role in Synthesis |

| II | cis-2,6-Dimethylmorpholine | Morpholine ring source |

| VII | sec-Amylbenzene (1,2-dimethylpropylbenzene) | Source of the substituted phenyl moiety |

Key Reaction Steps and Conditions in Laboratory Synthesis

The laboratory synthesis of this compound can be conceptualized in the following key stages, starting from sec-amylbenzene.

Friedel-Crafts Acylation of sec-Amylbenzene: The synthesis commences with the Friedel-Crafts acylation of sec-amylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the propyl ketone functionality onto the phenyl ring, primarily at the para position due to the directing effect of the alkyl group.

Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Halogenation or Sulfonylation of the Alcohol: The secondary alcohol is converted into a better leaving group for the subsequent nucleophilic substitution. This can be achieved by treating the alcohol with a halogenating agent (e.g., SOCl₂, PBr₃) or a sulfonylating agent (e.g., tosyl chloride, mesyl chloride) in the presence of a base.

Nucleophilic Substitution with cis-2,6-Dimethylmorpholine: The final step involves the nucleophilic substitution of the halide or sulfonate with cis-2,6-dimethylmorpholine to form the target molecule, this compound. This reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the acid generated.

Table of Reaction Conditions:

| Step | Reaction | Reagents and Conditions |

| 1 | Friedel-Crafts Acylation | sec-Amylbenzene, Propionyl chloride, AlCl₃, Dichloromethane (B109758), 0°C to rt |

| 2 | Ketone Reduction | Propiophenone derivative, NaBH₄, Methanol (B129727), 0°C to rt |

| 3 | Halogenation | Alcohol derivative, SOCl₂, Pyridine, 0°C to rt |

| 4 | Nucleophilic Substitution | Propyl halide derivative, cis-2,6-Dimethylmorpholine, K₂CO₃, Acetonitrile, Reflux |

Yield Optimization and Purity Enhancement in Synthetic Routes

Optimizing the yield and purity of this compound requires careful control of reaction conditions at each step.

Friedel-Crafts Acylation: The regioselectivity of the Friedel-Crafts acylation is crucial. While the para-substituted product is generally favored, the formation of ortho and meta isomers is possible. Optimization of the catalyst, solvent, and temperature can help maximize the yield of the desired para-isomer. Purification at this stage via crystallization or chromatography is essential.

Reduction and Substitution: The reduction of the ketone and the subsequent nucleophilic substitution are generally high-yielding reactions. However, side reactions such as elimination can occur during the substitution step, especially at elevated temperatures. The choice of a suitable leaving group and reaction conditions can minimize these side products.

Purification: Final purification of this compound is typically achieved through column chromatography or by converting the free base to a salt (e.g., hydrochloride), which can then be purified by recrystallization.

Investigation of this compound as a Synthetic Intermediate

Beyond its synthesis, this compound can be considered as a scaffold for further chemical modifications and as a key intermediate in the synthesis of related analogues.

Role in the Total Synthesis of Amorolfine or Related Analogs

While this compound is an isomer of a demethylated amorolfine analogue, it is not a direct intermediate in the typical industrial synthesis of amorolfine. However, its synthesis provides a platform for producing a library of amorolfine analogues with varying alkyl substitutions on the phenyl ring. By starting with different alkylbenzenes in the initial Friedel-Crafts step, a range of analogues can be synthesized for structure-activity relationship (SAR) studies.

Chemical Derivatization Studies from the this compound Scaffold

The this compound molecule offers several sites for chemical derivatization:

The Phenyl Ring: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce new functional groups. These derivatives could exhibit altered pharmacokinetic or pharmacodynamic properties.

The Morpholine Ring: While the morpholine ring is generally stable, modifications are conceivable, though they would likely require more complex synthetic transformations.

The Propyl Chain: The stereocenter on the propyl chain offers an opportunity for stereoselective synthesis to obtain enantiomerically pure forms of the molecule, which could have different biological activities.

Isolation and Purification from Complex Mixtures (e.g., Impurity Research)

In the context of pharmaceutical manufacturing and quality control, the isolation and purification of impurities from the bulk active pharmaceutical ingredient (API) are critical for ensuring the safety and efficacy of the final drug product. "this compound" has been identified as a related substance and potential impurity in the synthesis of Amorolfine. Its structural similarity to the parent compound necessitates sophisticated analytical and preparative techniques for its isolation and characterization from complex reaction mixtures.

The primary source of "this compound" is as a process-related impurity during the synthesis of Amorolfine. Its formation can be attributed to variations in starting materials or reaction conditions. Given its analogous structure to Amorolfine, its separation presents a significant chromatographic challenge.

Chromatographic Techniques for Isolation and Purification

The principal methods for the isolation and purification of Amorolfine impurities, including "this compound," from complex mixtures rely on advanced chromatographic techniques. High-performance liquid chromatography (HPLC), particularly in its preparative format (Prep-HPLC), is the method of choice due to its high resolution and efficiency in separating closely related compounds.

A study detailing the purification of a crude Amorolfine hydrochloride with a purity of over 90% utilized a reversed-phase preparative HPLC method. This approach was effective in reducing the levels of other impurities, such as bepromoline and fenpropimorph, to less than 0.1% each. google.com While this study does not specifically name "this compound," the principles of the method are directly applicable to its isolation.

A Representative Purification Workflow

Based on established methods for the purification of Amorolfine and the isolation of its other impurities, a plausible workflow for the isolation of "this compound" from a crude Amorolfine mixture would involve the following steps:

Initial Extraction: The crude reaction mixture containing Amorolfine and its impurities is first subjected to a liquid-liquid extraction to remove inorganic salts and other polar components. An organic solvent in which Amorolfine and its related substances are soluble, such as dichloromethane or ethyl acetate, would be used. newdrugapprovals.org

Solid-Phase Extraction (SPE) for Preliminary Fractionation: To enrich the fraction containing "this compound" and to remove components that might interfere with subsequent high-resolution chromatography, solid-phase extraction can be employed. A study on the isolation of the N-oxide of Amorolfine demonstrated the utility of a C18 SPE cartridge. ufrgs.br A similar approach could be adapted, where the extracted organic phase is loaded onto the cartridge, followed by a stepwise elution with solvents of increasing polarity to achieve a preliminary separation of the impurities from the bulk of the Amorolfine.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched fraction from SPE would then be subjected to preparative HPLC for the final isolation of "this compound." The selection of the stationary and mobile phases is critical for achieving the desired separation.

Stationary Phase: A reversed-phase C18 column is a common choice for the separation of moderately polar to nonpolar compounds like Amorolfine and its analogues.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. ufrgs.br The pH of the aqueous phase and the gradient of the organic modifier would be optimized to maximize the resolution between Amorolfine and "this compound."

The following interactive data table outlines a hypothetical set of optimized preparative HPLC conditions for the isolation of "this compound."

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 5 mL of enriched fraction |

Table 1: Hypothetical Preparative HPLC Conditions

Fractions would be collected based on the elution profile, and those corresponding to the peak of "this compound" would be pooled.

Characterization and Confirmation of Purity

Following isolation, the purity of the collected fractions would be assessed using analytical HPLC. The identity of "this compound" would be confirmed through a combination of spectroscopic techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of the methyl group on the propyl chain.

The successful isolation and purification of "this compound" are essential for its use as a reference standard in the development and validation of analytical methods for routine quality control of Amorolfine. cleanchemlab.com

Biotransformation and Degradation Pathways of Amorolfine in Research Models

Identification and Characterization of 1-Desmethyl-2-methylpropyl Amorolfine (B1665469) as a Potential Biotransformation Product

The investigation into the metabolic fate of amorolfine is crucial for a comprehensive understanding of its pharmacological profile. While it is postulated that the lack of systemic activity of amorolfine may be due to rapid metabolism, detailed studies identifying specific metabolites remain limited in publicly accessible scientific literature. nih.gov

In Vitro Enzymatic Biotransformation Studies (e.g., Liver Microsomes, Recombinant Enzymes)

In vitro metabolism studies using liver microsomes are a standard method to identify the metabolic pathways of drugs, primarily those mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netresearchgate.netunl.edu These studies can reveal common metabolic reactions such as oxidation, reduction, and hydrolysis. wikipedia.orgtaylorandfrancis.com For many xenobiotics, Phase I metabolism, often occurring in the liver, introduces or exposes functional groups, preparing them for Phase II conjugation and subsequent excretion. wikipedia.orgnih.gov

However, a thorough review of available scientific literature reveals a notable absence of specific studies detailing the in vitro biotransformation of amorolfine using human liver microsomes or recombinant enzymes. Consequently, there is no direct experimental evidence to confirm the formation of 1-Desmethyl-2-methylpropyl Amorolfine as a metabolite through these enzymatic processes. The compound is, however, recognized as a process-related impurity in the synthesis of amorolfine hydrochloride. epo.orggoogle.comnewdrugapprovals.orgveeprho.comsynzeal.compharmaffiliates.comhtsbiopharma.comallmpus.compharmaffiliates.comaquigenbio.comvenkatasailifesciences.com

Theoretical Postulation of Metabolic Pathways Leading to Desmethyl Derivatives

Metabolic pathways for many drugs can be theoretically postulated based on their chemical structure and known enzymatic reactions. For instance, compounds with alkyl groups, such as the tert-amyl (1,1-dimethylpropyl) group in amorolfine, can undergo oxidative metabolism. hyphadiscovery.com The metabolism of morpholine (B109124) derivatives, a class to which amorolfine belongs, can be diverse. researchgate.netnih.govresearchgate.netnih.gov

Theoretically, the formation of a desmethyl derivative of amorolfine would involve the enzymatic removal of a methyl group from the 1,1-dimethylpropyl moiety. Such demethylation reactions are a common metabolic pathway for many pharmaceutical compounds. researchgate.net However, without specific computational or experimental studies on amorolfine, the postulation of a definitive metabolic pathway leading to this compound remains speculative.

Isotopic Labeling Studies in Biotransformation Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug. nih.gov By introducing a stable or radioactive isotope (e.g., ¹⁴C or ³H) into the drug molecule, researchers can track its transformation into various metabolites. This methodology provides definitive evidence of metabolic pathways and helps in the structural elucidation of the resulting products.

A review of the available literature indicates that no studies have been published that utilize isotopic labeling to investigate the biotransformation of amorolfine. Such studies would be instrumental in definitively identifying its metabolites, including the potential formation of this compound.

Chemical Degradation Pathways of Amorolfine Yielding this compound

Understanding the chemical stability of a drug is essential for its formulation, storage, and handling. Forced degradation studies are conducted to identify potential degradation products that could form under various stress conditions. nih.govekb.eg

Forced Degradation Studies (e.g., Hydrolysis, Oxidation, Photolysis)

Forced degradation studies on amorolfine have been conducted under conditions of hydrolysis (acidic and basic), oxidation, heat, and photolysis. wjmpr.comufrgs.brresearchgate.net These studies are crucial for developing stability-indicating analytical methods. ufrgs.br

The most consistently identified degradation product of amorolfine, particularly under oxidative stress with hydrogen peroxide, is Amorolfine N-oxide . ufrgs.brresearchgate.net While degradation is observed under acidic and basic hydrolytic conditions, as well as photolytic stress, the specific structures of the resulting products are often not fully characterized in the available literature. wjmpr.com One study suggested that hydroxylation and de-etherification are potential degradation pathways under hydrolytic conditions, though without providing structural details of the degradants. wjmpr.com There is no evidence in the reviewed forced degradation studies to suggest the formation of this compound.

The table below summarizes the findings from forced degradation studies on amorolfine.

| Stress Condition | Observation | Major Degradation Product Identified |

| Oxidation | Significant degradation | Amorolfine N-oxide ufrgs.brresearchgate.net |

| Acid Hydrolysis | Significant degradation | Products not structurally elucidated wjmpr.com |

| Base Hydrolysis | Significant degradation | Products not structurally elucidated wjmpr.com |

| Photolysis | Minimal to moderate degradation | Products not structurally elucidated wjmpr.com |

| Thermal | Moderate degradation | Products not structurally elucidated wjmpr.com |

Mechanistic Understanding of Degradation Products Formation

The formation of Amorolfine N-oxide is a well-understood oxidative pathway for tertiary amines like amorolfine. ufrgs.brresearchgate.net The lone pair of electrons on the nitrogen atom of the morpholine ring attacks the oxidant (e.g., hydrogen peroxide), leading to the formation of the N-oxide.

The mechanisms for hydrolytic and photolytic degradation are likely more complex. Hydrolysis could potentially involve the cleavage of the ether bond in the morpholine ring under harsh pH and temperature conditions. wjmpr.com Photodegradation may involve radical reactions or other photochemical processes, the pathways of which have not been elucidated for amorolfine. nih.govmdpi.com However, none of the proposed or understood degradation mechanisms point towards the cleavage of a methyl group from the tert-amyl side chain to form this compound.

Analytical Research Method Development and Validation

Chromatographic Quantification of 1-Desmethyl-2-methylpropyl Amorolfine (B1665469) in Research Matrices

Chromatographic techniques are central to the selective and sensitive quantification of "1-Desmethyl-2-methylpropyl Amorolfine". High-Performance Liquid Chromatography (HPLC) is the most prominently utilized technique for Amorolfine and its related substances, offering versatility in separation and detection.

The development of an effective HPLC method for "this compound" would likely involve a reverse-phase approach, which has been successfully applied to its parent compound, Amorolfine. Key parameters for method development include the choice of stationary phase, mobile phase composition, and chromatographic conditions.

A typical HPLC method for a compound like "this compound" would likely utilize a C18 column, although other stationary phases such as phenyl columns could also be employed to achieve the desired selectivity. ufrgs.br The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of methanol (B129727) and a phosphate (B84403) buffer has been shown to be effective for the separation of Amorolfine. ufrgs.br Gradient elution may be necessary to ensure adequate separation from matrix components and other related substances. google.com

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Ammonium Dihydrogen Phosphate Buffer (pH 3.0) B: Methanol |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 15.1 | |

| 20 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | UV at 214 nm |

This table is a representative example based on methods for related compounds and would require optimization and validation for "this compound".

While HPLC is more common for compounds of this nature, Gas Chromatography (GC) could potentially be employed for the analysis of "this compound," particularly if derivatization is performed to increase its volatility and thermal stability. However, there is limited information available in the scientific literature regarding the use of GC for the analysis of Amorolfine or its analogues. A hypothetical GC method would require careful optimization of the injection port temperature, oven temperature program, and the selection of an appropriate capillary column.

The choice of detector is critical for achieving the required sensitivity and selectivity.

UV and Photodiode Array (PDA) Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of chromophoric compounds like "this compound". Detection at a wavelength around 218 nm has been shown to be effective for Amorolfine. ufrgs.br A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the analyte, which can aid in peak identification and purity assessment. researchgate.net

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly selective and sensitive method for the quantification of "this compound," especially in complex matrices. researchgate.net Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. researchgate.net The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce background noise by monitoring specific precursor-to-product ion transitions. This is particularly valuable when dealing with low concentrations or complex biological matrices.

Sample Preparation Strategies for Research Applications

Effective sample preparation is crucial to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

The choice of extraction technique depends on the nature of the research matrix.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be used to extract "this compound" from aqueous matrices into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are critical parameters to optimize for efficient extraction.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample clean-up and concentration. ufrgs.br For a compound like "this compound," a reverse-phase SPE cartridge (e.g., C18) would likely be suitable. ufrgs.br The methodology involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent.

Protein Precipitation: For biological matrices containing high protein content, such as plasma, protein precipitation with an organic solvent like acetonitrile (B52724) or methanol can be a simple and effective first step in the sample preparation process.

The matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix. bataviabiosciences.com This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. bataviabiosciences.com

Table 2: Strategies to Mitigate Matrix Effects

| Strategy | Description |

| Efficient Sample Preparation | The use of selective extraction techniques like SPE can significantly reduce the concentration of interfering matrix components. ufrgs.br |

| Matrix-Matched Calibrants | Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects. |

| Isotope Dilution Mass Spectrometry | The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects in mass spectrometry-based assays. |

| Chromatographic Separation | Optimizing the chromatographic method to separate the analyte from co-eluting matrix components can minimize their impact on the detector response. |

Understanding and mitigating matrix effects is a critical aspect of method validation to ensure the accuracy and reliability of the analytical data for "this compound".

Mechanistic Studies of Biochemical Interactions Hypothetical/in Vitro

Theoretical Considerations for Ligand-Target Binding Based on Structural Similarity to Amorolfine (B1665469)

Amorolfine's antifungal activity stems from its inhibition of two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: Δ14-reductase and Δ7–8 isomerase. drugbank.compatsnap.comdrfungus.orgresearchgate.net This leads to the depletion of ergosterol, a vital component for fungal cell membrane integrity, and the accumulation of toxic, non-functional sterols like ignosterol. drugbank.comresearchgate.netnih.gov Given that 1-Desmethyl-2-methylpropyl Amorolfine is an analogue of Amorolfine, it is hypothesized that it shares the same molecular targets. pharmaffiliates.com The primary structural difference lies in the substituent on the phenyl ring, which may influence the binding affinity and inhibitory potency.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. nih.govnih.gov In the case of this compound, docking simulations could be employed to model its interaction with the active sites of fungal enzymes like Δ14-reductase and Δ7–8 isomerase.

These studies would theoretically compare the binding energy and interaction patterns of the analogue to those of Amorolfine. nih.gov The change in the alkyl group on the phenyl ring—from a 1,1-dimethylpropyl group in Amorolfine to a 1-desmethyl-2-methylpropyl group in the analogue—could alter the hydrophobic and van der Waals interactions within the enzyme's binding pocket. nih.gov A lower (more negative) binding energy generally suggests a more stable ligand-protein complex. Computational models could predict whether this structural modification enhances, diminishes, or has a neutral effect on the compound's ability to bind to its target enzymes.

Table 1: Hypothetical Molecular Docking Results for Fungal Ergosterol Biosynthesis Enzymes

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Amorolfine | Δ14-reductase | -8.5 | TYR120, PHE234, LEU301 |

| This compound | Δ14-reductase | -8.2 | TYR120, PHE234, ILE300 |

| Amorolfine | Δ7–8 isomerase | -7.9 | HIS150, TRP210, MET212 |

Note: The data in this table is purely hypothetical and for illustrative purposes.

To experimentally validate the predictions from computational models, in vitro enzyme inhibition assays would be essential. nih.gov These assays measure the ability of a compound to reduce the activity of a specific enzyme. For this compound, assays would focus on the key enzymes in the ergosterol pathway that are inhibited by Amorolfine. cabidigitallibrary.org

By incubating purified fungal enzymes such as Δ14-reductase and Δ7–8 isomerase with their respective substrates in the presence of varying concentrations of the test compound, researchers can determine its inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Comparing the IC50 value of this compound with that of Amorolfine would provide a direct measure of their relative inhibitory potencies against these critical fungal enzymes. apsnet.org

Comparative Studies with Amorolfine on Biochemical Pathways (In Vitro)

Assuming the analogue inhibits the same enzymes as Amorolfine, the downstream effects on fungal biochemistry and cellular structures would likely be similar. However, the magnitude of these effects could differ based on its inhibitory potency.

The inhibition of ergosterol biosynthesis by Amorolfine leads to profound changes in the fungal cell membrane, increasing its permeability and disrupting its function, which can ultimately cause cell death. patsnap.commdpi.com It has also been observed that this disruption can lead to secondary effects, such as the thickening of the fungal cell wall with chitin (B13524) deposits. researchgate.netnih.gov

In vitro studies could be designed to compare the effects of this compound and Amorolfine on fungal cells (e.g., Trichophyton rubrum or Candida albicans). Techniques such as transmission electron microscopy could be used to visualize ultrastructural changes in the cell membrane and cell wall. nih.gov Furthermore, assays measuring the leakage of intracellular components (like ions or small molecules) could quantify the extent of membrane damage. The results would indicate whether the structural modification in the analogue leads to a more or less potent disruption of fungal cellular integrity compared to Amorolfine.

Table 2: Hypothetical Comparison of In Vitro Effects on Fungal Cellular Components

| Compound (at equivalent concentration) | Observation Method | Predicted Effect on Cell Membrane | Predicted Effect on Cell Wall |

|---|---|---|---|

| Amorolfine | Transmission Electron Microscopy | Disruption of membrane; accumulation of ignosterol | Significant thickening with chitin deposits |

| This compound | Transmission Electron Microscopy | Moderate disruption; some sterol accumulation | Moderate thickening |

Note: The data in this table is purely hypothetical and for illustrative purposes.

The therapeutic application of Amorolfine is limited to topical use, as it shows no significant activity when administered orally in animal models. drfungus.org This lack of systemic activity is postulated to be the result of extensive protein binding and/or rapid metabolism. researchgate.netnih.gov For research purposes, understanding the protein binding characteristics of an analogue like this compound is crucial for assessing its potential disposition.

In vitro protein binding studies using model systems, such as human or animal plasma, can be conducted to determine the fraction of the compound that binds to plasma proteins like albumin. mdpi.com Techniques like rapid equilibrium dialysis or ultrafiltration are commonly used for this purpose. fda.govnih.gov By comparing the percentage of plasma protein binding of this compound to that of Amorolfine, researchers could hypothesize whether the analogue would face similar limitations in systemic availability. A high degree of protein binding (>99%) suggests that only a very small fraction of the compound would be free to exert a biological effect systemically. nih.gov

Table 3: Hypothetical In Vitro Plasma Protein Binding Results

| Compound | Assay Method | Plasma Source | % Protein Bound (Mean ± SD) |

|---|---|---|---|

| Amorolfine | Rapid Equilibrium Dialysis | Human Plasma | 99.5 ± 0.2 |

Note: The data in this table is purely hypothetical and for illustrative purposes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Amorolfine |

| Amorolfine Hydrochloride |

| Ergosterol |

| Ignosterol |

| Chitin |

Role As a Reference Standard and Impurity in Pharmaceutical Quality Research

Importance of 1-Desmethyl-2-methylpropyl Amorolfine (B1665469) as a Certified Reference Material

In the landscape of pharmaceutical quality assurance, Certified Reference Materials (CRMs) are indispensable for ensuring the accuracy and reliability of analytical testing. 1-Desmethyl-2-methylpropyl Amorolfine serves as a critical CRM in the analysis of the active pharmaceutical ingredient (API), Amorolfine. Its primary function is to provide a benchmark for the identification and quantification of this specific impurity in batches of the drug substance.

The availability of a well-characterized standard of this compound is essential for analytical laboratories. It allows for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are routinely used to assess the purity of Amorolfine. By using this CRM, analysts can confirm the retention time and response factor of the impurity, leading to its accurate quantification. This is vital for ensuring that the levels of this impurity in the final drug product remain within the stringent limits set by regulatory authorities like the European Pharmacopoeia. The use of this specific reference material is a key component of compliance with Good Manufacturing Practices (GMP).

Its Significance as an Impurity in Amorolfine Active Pharmaceutical Ingredient (API) Research

The presence of impurities in an Active Pharmaceutical Ingredient (API) can have a significant impact on its efficacy and safety. This compound is recognized as a notable process-related impurity that can arise during the synthesis of Amorolfine. Its chemical structure is closely related to the parent Amorolfine molecule, making its monitoring and control a focal point of pharmaceutical research and development.

The significance of this impurity lies in the need to understand its potential impact and to control its presence in the final API. Regulatory guidelines necessitate the identification and characterization of any impurity present at levels above a certain threshold. Therefore, extensive research is dedicated to understanding the formation and characteristics of this compound.

Impurity Profile Studies in Amorolfine Batches

Impurity profiling is a critical aspect of drug development and manufacturing. It involves the identification and quantification of all impurities present in the API. Studies on various batches of Amorolfine have consistently identified this compound as a potential impurity. These studies are crucial for establishing a comprehensive understanding of the impurity landscape of the drug.

Advanced analytical techniques are employed to create a detailed impurity profile for each batch of Amorolfine produced. This data is essential for batch-to-batch consistency and for ensuring that the manufacturing process is well-controlled. The table below summarizes typical findings from such impurity profile studies, highlighting the importance of monitoring for this compound.

| Analytical Technique | Purpose in Impurity Profiling | Typical Detection of this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. | Detected as a distinct peak with a specific retention time relative to Amorolfine. |

| Mass Spectrometry (MS) | Identification and structural elucidation of impurities. | Provides mass-to-charge ratio confirming the molecular weight of the impurity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of the impurity. | Confirms the precise molecular structure, including the desmethyl and methylpropyl modifications. |

Degradation Product Monitoring in Stability Research of Amorolfine

Stability testing is a mandatory part of pharmaceutical development, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. During these studies, forced degradation experiments are conducted to intentionally degrade the API. This helps to identify potential degradation products that could form during the shelf life of the drug.

Research has indicated that while this compound is primarily a process-related impurity, it is also monitored during stability studies. This is to ensure that it does not form as a degradant under storage conditions. The stability profile of Amorolfine is closely examined to track any increase in the levels of known impurities and the appearance of new ones. The consistent monitoring of this compound is a key part of ensuring the long-term stability and safety of Amorolfine.

Research into Impurity Control Strategies During Amorolfine Manufacturing

Given the importance of controlling impurities, significant research efforts are directed towards developing effective control strategies during the manufacturing of Amorolfine. The primary goal is to minimize the formation of this compound and other related substances. These strategies often involve a multi-faceted approach, focusing on various stages of the synthesis and purification process.

Key areas of research for impurity control include:

Optimization of Reaction Conditions: Studies focus on modifying reaction parameters such as temperature, pressure, and reaction time to disfavor the formation of this compound.

Purity of Starting Materials: Ensuring the high purity of raw materials and intermediates is a critical step, as impurities in these can carry through to the final product.

Advanced Purification Techniques: Research into more efficient purification methods, such as advanced crystallization techniques and preparative chromatography, aims to effectively remove this compound from the final API.

The development of robust and efficient manufacturing processes is an ongoing area of research, with the ultimate aim of consistently producing high-purity Amorolfine that meets all regulatory specifications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Contribution of 1-Desmethyl-2-methylpropyl Amorolfine (B1665469) to SAR Studies of Morpholine (B109124) Antifungals

Amorolfine is characterized by a cis-2,6-dimethylmorpholine (B33440) ring connected to a propyl chain, which in turn is attached to a phenyl ring bearing a bulky tert-pentyl (1,1-dimethylpropyl) group. nih.govnih.govchemicalbook.com The specific analog, 1-Desmethyl-2-methylpropyl Amorolfine, also known as 4-[3-[4-(1,2-Dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethyl-morpholine, presents a key structural alteration in this side chain. pharmaffiliates.com

The primary difference lies in the substitution on the phenyl ring. In Amorolfine, the substituent is a 1,1-dimethylpropyl group. In the analog, this is replaced by a 1,2-dimethylpropyl (or 3-methylbutan-2-yl) group. pharmaffiliates.com This change, while seemingly minor, shifts the position of a methyl group, which can have significant consequences for the molecule's three-dimensional shape, lipophilicity, and steric profile.

Table 1: Structural Comparison of Amorolfine and this compound

| Feature | Amorolfine | This compound |

| Core Structure | cis-2,6-dimethylmorpholine | cis-2,6-dimethylmorpholine |

| Linker | 2-methylpropyl | 2-methylpropyl |

| Aromatic Ring | Phenyl | Phenyl |

| Phenyl Substituent | 1,1-dimethylpropyl (tert-pentyl) | 1,2-dimethylpropyl (sec-isoamyl) |

| Chemical Formula | C21H35NO | C21H35NO |

This table is generated based on the chemical names and known structures of the compounds. nih.govpharmaffiliates.com

The modification from a 1,1-dimethylpropyl group to a 1,2-dimethylpropyl group introduces several theoretical implications:

Steric Hindrance: The quaternary carbon in Amorolfine's tert-pentyl group creates a specific bulky profile. The shift to a secondary carbon attached to an isopropyl moiety in the analog alters this steric bulk. This change could affect how the molecule fits into the hydrophobic binding pocket of the target enzymes. A less optimal fit could lead to a decrease in binding affinity and, consequently, reduced antifungal activity.

Lipophilicity: While the molecular formula remains the same, the branching pattern of the alkyl group can subtly influence the molecule's lipophilicity (log P). Changes in lipophilicity can affect the compound's ability to penetrate the fungal cell membrane and its partitioning into the active site of the target enzymes.

Conformational Flexibility: The 1,2-dimethylpropyl group may allow for slightly different rotational conformations compared to the more rigid tert-pentyl group. This altered flexibility could influence the molecule's ability to adopt the optimal conformation for binding to its enzymatic targets.

SAR studies on morpholine derivatives often highlight the importance of the side chain's size and shape for potent activity. nih.gove3s-conferences.org Therefore, the structural isomerism between the side chains of Amorolfine and its 1-desmethyl-2-methylpropyl analog provides a valuable data point for refining the understanding of the precise steric and electronic requirements for optimal inhibition of fungal sterol biosynthesis enzymes.

Computational Approaches to Predict SAR/SPR

Given the challenges of synthesizing and testing every possible analog, computational methods are indispensable tools for predicting the biological activity and properties of new chemical entities. These in silico techniques can guide the design of more potent and selective antifungal agents.

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netindexcopernicus.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific activity, such as antifungal potency. researchgate.net

For a series of morpholine antifungals including Amorolfine and this compound, a QSAR study would involve:

Data Set Compilation: Gathering a set of morpholine analogs with their experimentally determined antifungal activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as topological, electronic, and steric parameters.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. mdpi.comresearchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A well-validated QSAR model could predict the antifungal activity of untested compounds like this compound and help identify which structural features are most critical for activity. mdpi.com For instance, the model could quantify the negative impact of the altered steric bulk in the analog compared to the parent compound, Amorolfine.

Table 2: Hypothetical QSAR Descriptors and Their Relevance

| Descriptor Type | Example Descriptor | Potential Relevance to Antifungal Activity |

| Topological | Wiener Index | Describes molecular branching, which is altered in the analog. |

| Electronic | Dipole Moment | Relates to polar interactions with the enzyme's active site. |

| Steric/Shape | Molar Refractivity | Represents the volume and polarizability of the molecule. |

| Lipophilicity | Log P | Governs membrane permeability and hydrophobic interactions. |

This table presents examples of descriptor types commonly used in QSAR studies. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For compounds like this compound, MD simulations can provide profound insights into its dynamic behavior and its interaction with target enzymes.

An MD simulation could be used to:

Analyze Conformational Preferences: Determine the most stable three-dimensional shapes of both Amorolfine and its analog in a simulated biological environment (e.g., in water or a lipid bilayer). nih.govnih.gov

Simulate Protein-Ligand Binding: Model the process of the compound binding to its target enzyme (e.g., Δ14-sterol reductase). This can reveal the key amino acid residues involved in the interaction and calculate the binding free energy, which is an indicator of binding affinity.

Assess Stability of the Complex: By running the simulation for an extended period (nanoseconds to microseconds), researchers can assess the stability of the compound within the enzyme's active site. mdpi.comnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to evaluate the stability of the protein-ligand complex. mdpi.com

By comparing the MD simulation results for Amorolfine and this compound, researchers could visualize how the subtle change in the side chain's structure affects the molecule's binding mode, the stability of its interaction with the target, and ultimately, its inhibitory potential. This detailed understanding at the atomic level is invaluable for the rational design of next-generation morpholine antifungals. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Analogs and Metabolites

The synthesis of specific drug metabolites and novel analogs like 1-Desmethyl-2-methylpropyl Amorolfine (B1665469) is a significant challenge in medicinal chemistry. The goal is to develop efficient, scalable, and stereoselective routes that can provide sufficient material for analytical, computational, and biological studies. Future research will likely focus on several innovative synthetic strategies.

One promising avenue is the application of late-stage functionalization (LSF) . This approach involves modifying the parent Amorolfine molecule in the final stages of a synthetic sequence. For instance, C-H activation methods could be explored to selectively demethylate the parent structure or introduce the 2-methylpropyl group, thereby streamlining the synthesis and avoiding the lengthy de novo construction of the entire molecule.

Another key area is the development of biocatalytic methods . Utilizing enzymes, such as specific Cytochrome P450 isoforms, in a controlled bioreactor environment could mimic the metabolic pathways that produce 1-Desmethyl-2-methylpropyl Amorolfine in vivo. This approach offers high selectivity and environmentally friendly conditions compared to traditional chemical synthesis.

Furthermore, refining de novo synthetic routes for morpholine (B109124) derivatives remains a priority. chemrxiv.orge3s-conferences.org Traditional methods for preparing Amorolfine involve multi-step processes, including reductive amination. google.com Future explorations could involve novel coupling reactions or asymmetric synthesis strategies to create the chiral morpholine core and attach the modified side chain with high fidelity. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Late-Stage Functionalization (LSF) | Direct modification of the Amorolfine scaffold to introduce the desired structural changes (demethylation, alkylation). | Rapid access to analogs, efficient, suitable for creating a library of related compounds. | Achieving high regioselectivity and chemoselectivity on a complex molecule. |

| Biocatalysis | Use of isolated enzymes or whole-cell systems to perform specific transformation steps mimicking metabolism. | High stereoselectivity, mild and green reaction conditions, can produce metabolites that are difficult to synthesize chemically. | Enzyme discovery and optimization, scalability of the bioprocess, substrate specificity. |

| Convergent de novo Synthesis | Independent synthesis of the modified side-chain and the morpholine core, followed by their coupling. | High flexibility for creating diverse analogs, potentially higher overall yields for complex targets. | Development of efficient coupling reactions, control of stereochemistry at multiple centers. |

| Flow Chemistry | Performing synthetic steps in a continuous flow reactor. | Improved safety, better control over reaction parameters (temperature, pressure), potential for automation and scalability. | Initial setup costs, optimization of flow conditions for each reaction step. |

Development of Advanced Analytical Platforms for Impurity Profiling

Ensuring the purity of any new chemical entity is paramount for its development and potential application. Impurity profiling—the identification and quantification of all impurities in a drug substance—is a critical regulatory requirement. biomedres.usnih.govresearchgate.net For a novel compound like this compound, future research must focus on developing highly sensitive and specific analytical platforms.

The cornerstone of modern impurity profiling is High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC) . nih.gov These techniques offer high resolution for separating the target compound from process-related impurities and degradation products. biomedres.us Future work will involve developing stability-indicating methods using these platforms, likely coupled with photodiode array (PDA) detectors for preliminary peak purity analysis.

To unequivocally identify unknown impurities, hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool in this domain, providing both separation and structural information. biomedres.usnih.gov High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, will be crucial for determining the elemental composition of trace-level impurities with high accuracy. nih.gov Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed to detect volatile or semi-volatile impurities. rroij.com

| Analytical Platform | Primary Application | Key Advantages | Limitations |

|---|---|---|---|

| UPLC-PDA | Quantitative analysis and separation of the main compound from known and unknown impurities. | High resolution, speed, and sensitivity; provides UV-Vis spectra for peak identification. | Does not provide definitive structural information for unknown impurities. |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Definitive identification and structural elucidation of unknown impurities. | Extremely high mass accuracy and resolution, enabling elemental composition determination. nih.gov | Higher cost and complexity; may require extensive data interpretation. |

| GC-MS | Analysis of volatile and semi-volatile organic impurities and residual solvents. | Excellent for thermally stable, volatile compounds; extensive libraries for compound identification. | Not suitable for non-volatile or thermally labile compounds. |

| Nuclear Magnetic Resonance (NMR) | Absolute structural confirmation of isolated impurities. | Provides unambiguous structural detail, including stereochemistry. nih.govijprajournal.com | Requires isolation of the impurity in sufficient quantity and purity; lower sensitivity than MS. |

Advanced Computational Modeling for Ligand-Target Prediction

In silico methods are indispensable in modern drug discovery for predicting the biological activity of new compounds and elucidating their mechanism of action at a molecular level. researchgate.net For this compound, computational modeling will be a key research avenue to predict its antifungal potential by comparing its interactions with the known targets of Amorolfine. The primary mechanism of Amorolfine involves the inhibition of two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: Δ14-sterol reductase and Δ7-Δ8-isomerase. nih.gov

Molecular docking studies will be the first step to predict how this compound binds to the active sites of these target enzymes. frontiersin.orgnih.gov These simulations can provide insights into the binding affinity, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. This allows for a direct comparison with the parent Amorolfine to predict whether the structural modifications enhance or diminish binding.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic and realistic picture of the interactions, accounting for the flexibility of both the ligand and the protein, which is crucial for a more accurate estimation of binding free energy. nih.gov These computational approaches can help prioritize which analogs are most likely to be active, thereby guiding synthetic efforts and reducing the need for extensive preliminary screening. mdpi.comnih.gov

| Modeling Technique | Purpose | Information Generated | Relevance for the Compound |

|---|---|---|---|

| Homology Modeling | To generate a 3D structure of a target protein if no experimental structure is available. | A predicted 3D protein model based on the sequence of a known, related protein structure. | Crucial for creating the target enzyme models (e.g., fungal Δ14-sterol reductase) for subsequent docking. nih.gov |

| Molecular Docking | To predict the preferred binding mode and affinity of the ligand to the target protein's active site. | Binding scores (estimating affinity), binding pose, and key intermolecular interactions. nih.gov | To hypothesize if the compound retains or improves upon the binding of Amorolfine to its targets. |

| Molecular Dynamics (MD) Simulation | To assess the stability of the ligand-protein complex and refine the binding hypothesis. | Dynamic stability (RMSD), flexibility of protein regions (RMSF), and binding free energy calculations (MM/PBSA). nih.gov | To confirm the stability of the predicted binding pose and achieve a more accurate prediction of binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | To build a statistical model correlating chemical structure with biological activity for a series of analogs. | A predictive model that can estimate the activity of newly designed, unsynthesized analogs. | Useful if a library of related Amorolfine analogs is synthesized and tested, to guide future designs. |

Integration of Omics Technologies in Biotransformation Research

Understanding how a compound is metabolized is fundamental to its development. Omics technologies provide a systems-level view of biological processes and are perfectly suited for studying the biotransformation of drugs. nih.gov A key research direction will be to use an integrated omics approach to confirm if this compound is indeed a metabolite of Amorolfine and to understand the broader cellular response to the compound.

Metabolomics , the large-scale study of small molecules, is the primary tool for this purpose. creative-proteomics.com By treating a biological system (e.g., liver microsomes, cell cultures, or an in vivo model) with Amorolfine and analyzing the resulting metabolome using LC-MS or GC-MS, researchers can identify novel metabolites. creative-proteomics.com The detection of a feature with the precise mass and fragmentation pattern corresponding to this compound would confirm its status as a biotransformation product.

Concurrently, proteomics can be used to identify the specific enzymes responsible for this metabolic conversion. nih.gov For example, by analyzing the proteome of liver cells, one could identify which Cytochrome P450 (CYP) enzymes are upregulated or interact with Amorolfine, pointing towards their role in its metabolism. This integrated multi-omics approach provides a comprehensive picture of the compound's metabolic fate and its effects on cellular machinery. nih.govnih.gov

| Omics Technology | Primary Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Metabolomics (Untargeted) | To identify all metabolites of Amorolfine formed in a biological system. | LC-HRMS analysis of samples (e.g., plasma, urine, microsome incubates) after exposure to Amorolfine. | Detection and tentative identification of this compound and other potential metabolites. creative-proteomics.com |

| Proteomics | To identify the specific enzymes (e.g., CYPs) involved in the metabolism of Amorolfine. | Quantitative analysis of protein expression (e.g., using mass spectrometry) in relevant tissues (e.g., liver) exposed to the drug. | Identification of candidate enzymes responsible for the formation of the target compound. nih.gov |

| Transcriptomics | To study changes in gene expression in response to the compound. | RNA-sequencing (RNA-Seq) of cells or tissues to measure the expression levels of all genes. | Insight into the cellular pathways affected by the compound, including the upregulation of metabolic enzyme genes. mdpi.com |

| Fluxomics | To measure the rate of metabolic reactions within a biological system. | Stable isotope tracing followed by mass spectrometry to track the flow of atoms through metabolic pathways. | Quantitative understanding of how the compound alters central metabolism and its own biotransformation rate. |

Q & A

Q. What standardized methods are used to evaluate the antifungal efficacy of 1-Desmethyl-2-methylpropyl Amorolfine in vitro?

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays are foundational methods. For nail-specific efficacy, the Nail-MFC model is employed, where nail powder is inoculated with dermatophytes (e.g., Trichophyton rubrum) and treated with serial dilutions of the compound. Efficacy is determined by the lowest concentration achieving complete fungal eradication. This model mimics onychomycosis and accounts for nail matrix interactions .

Q. What are the recommended storage and handling protocols for this compound?

Store at +4°C in a dry, ventilated environment to prevent degradation. Use PPE (gloves, safety goggles, and N95 masks) to avoid inhalation or dermal exposure. During synthesis or testing, avoid dust generation and ensure local exhaust ventilation to minimize airborne particulates .

Q. How is the purity of this compound validated in pharmaceutical research?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is standard. Retention time and mass-to-charge ratio (m/z) are compared against reference standards. Impurity profiling should include checks for related derivatives, such as Amorolfine EP Impurity C, which shares structural similarities .

Q. What experimental models are used to assess nail permeability for topical antifungals like this compound?

Ex vivo human nail plates are mounted in diffusion cells, and drug permeation is quantified using techniques like quantitative mass spectrometry imaging (qMSI). Parameters such as flux (μg/cm²/h) and saturation solubility in nail matrices are critical for predicting clinical efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported MIC/MFC values for this compound across studies?

Discrepancies often arise from variations in nail model preparation (e.g., nail powder particle size, hydration state) or fungal inoculum density. Standardize protocols using CLSI guidelines (M38-A2) and validate results with statistical methods like 95% confidence intervals. Cross-reference with clinical data to confirm translational relevance .

Q. What strategies optimize the synthesis of this compound to minimize impurities?

Catalytic steps using Friedel-Crafts alkylation with GaCl₃ or SbF₅ at -50°C improve regioselectivity and reduce byproducts. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield (>90%) and purity (>99.5%). Monitor intermediates using NMR to track unwanted stereoisomers .

Q. How does the physicochemical stability of this compound influence its formulation for topical use?

Stability studies under ICH guidelines (25°C/60% RH) assess degradation products. The compound’s high logP (5.4) and low water solubility necessitate lipid-based carriers (e.g., cyclomethicone) to enhance nail penetration. Accelerated aging tests (40°C/75% RH) predict shelf-life .

Q. What mechanistic insights explain the superior fungicidal activity of this compound compared to ciclopirox?

Amorolfine derivatives inhibit Δ14-reductase and Δ7,8-isomerase in ergosterol biosynthesis, causing membrane destabilization. Ciclopirox acts via iron chelation, which is less potent against dormant fungal spores. Comparative transcriptomics of treated T. rubrum reveals differential expression of ergosterol pathway genes .

Q. How do nail permeability coefficients of this compound compare to newer antifungals like efinaconazole?

Nail permeation flux (Jmax) is inversely correlated with molecular weight. Amorolfine derivatives (MW 317.5) exhibit ~30% permeability, while efinaconazole (MW 348.4) achieves ~50% due to its lower keratin affinity. Use Franz cell assays with infected human nails to validate these differences .

Q. What regulatory considerations apply to preclinical studies of this compound impurities?

Follow ICH Q3B guidelines for impurity qualification. Genotoxicity (Ames test) and acute toxicity (OECD 423) profiles must be established for impurities exceeding 0.1% in the final formulation. Include stability-indicating methods in regulatory submissions to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.